2-Phenoxyethyl acrylate

UV-Curable Optical Coatings Refractive Index Monomer Selection

2-Phenoxyethyl acrylate (PHEA) is a monofunctional aromatic acrylate monomer delivering a unique balance of high refractive index (1.516), low viscosity (5–15 cP), and low shrinkage. Its phenoxyethyl moiety provides moderate hydrophobicity and excellent adhesion to polar substrates, outperforming generic alkyl acrylates in optical clarity and stress-free curing. Ideal for UV/EB-curable coatings, electronic adhesives, optical encapsulants, and intraocular lens materials where microvacuole resistance is critical. PHEA's low Tg (5–7°C) minimizes internal stress, making it the preferred reactive diluent for high-gloss display coatings and precision electronic assemblies.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 48145-04-6
Cat. No. B1585007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyethyl acrylate
CAS48145-04-6
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCOC1=CC=CC=C1
InChIInChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2
InChIKeyRZVINYQDSSQUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyethyl acrylate (CAS 48145-04-6): Baseline Properties for Strategic Procurement in UV-Curable and Specialty Polymer Applications


2-Phenoxyethyl acrylate (PHEA, CAS 48145-04-6) is a monofunctional aromatic acrylate monomer with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol [1]. It is a clear, colorless liquid with a density of 1.104 g/mL at 25°C and a boiling point of 84°C at 0.2 mmHg . Its structure combines a reactive acrylate group with a flexible phenoxyethyl moiety, which imparts a unique balance of hydrophobicity, moderate refractive index (1.516–1.518 at 20°C), and low viscosity (5–15 cP at 25°C) [2]. These properties position it as a versatile reactive diluent and performance-enhancing comonomer in UV/EB-curable coatings, adhesives, and advanced polymer networks .

The Risk of In-Class Substitution: Why 2-Phenoxyethyl Acrylate Cannot Be Replaced by Simple Alkyl or Ethoxylated Acrylates


The performance of monofunctional acrylates in cured formulations is critically dependent on the polarity, flexibility, and refractive index of the ester side chain. While all monofunctional acrylates function as reactive diluents, they differ profoundly in their ability to modulate polymer network properties, adhesion to specific substrates, and resistance to environmental factors. For instance, alkyl acrylates like butyl acrylate impart flexibility but offer low refractive indices and poor adhesion to polar surfaces [1]. In contrast, aromatic acrylates such as benzyl acrylate increase refractive index but often exhibit higher volatility and can embrittle films. 2-Phenoxyethyl acrylate occupies a unique design space: its phenoxyethyl group provides a near-optimal balance of moderate hydrophobicity, high refractive index, and low shrinkage, making direct substitution with a generic alkyl or even a simple phenyl acrylate technically risky and performance-compromising [2]. The following quantitative evidence demonstrates exactly where PHEA differentiates itself from its closest structural and functional analogs.

Head-to-Head Evidence: Quantified Performance Differentiation of 2-Phenoxyethyl Acrylate Against Key Comparators


Refractive Index Advantage of PHEA (1.516) vs. Alkyl Acrylates (1.419–1.436)

2-Phenoxyethyl acrylate exhibits a significantly higher refractive index (RI) compared to common alkyl acrylate reactive diluents. The phenoxy group directly contributes to a higher molar refraction, resulting in an RI of 1.516 at 25°C [1]. This is a critical differentiator for applications requiring high optical clarity and brightness. In contrast, Butyl Acrylate (BA) has a substantially lower RI of 1.419 [2], and 2-Ethylhexyl Acrylate (EHA) exhibits an RI of 1.436 [3]. The difference of approximately 0.08–0.10 RI units is significant in optical material design, where even small increases in RI can enhance light transmission and reduce internal reflection losses.

UV-Curable Optical Coatings Refractive Index Monomer Selection

Reduced Glistening in Intraocular Lens Materials: PHEA vs. Alkyl Acrylates

In the development of hydrophobic acrylic intraocular lens (IOL) materials, glistening (the formation of microvacuoles due to water ingress) is a major failure mode. A 2024 study copolymerized 2-Phenoxyethyl Acrylate (PHEA) with various alkyl acrylates—Butyl Acrylate (BA), 2-Ethylhexyl Acrylate (EHA), and Dodecyl Acrylate (DA)—to evaluate the effect of side chain length on glistening reduction [1]. At equivalent comonomer content, the IOL material incorporating PHEA with DA showed the least glistening, followed by EHA, with BA exhibiting the highest level of glistening. The study concluded that glistening decreases with increasing alkyl side chain length of the comonomer, establishing a clear structure-property relationship where the aromatic phenoxy group of PHEA contributes to a more hydrophobic, water-resistant matrix compared to short-chain alkyl acrylates.

Biomaterials Intraocular Lens Glistening Copolymer Design

Tensile Toughness Enhancement in Polymer Blends: PPOA vs. Polystyrene

A study on reaction-induced phase separation examined blends of poly(2-phenoxyethyl acrylate) (PPOA) and polystyrene (PS). Tensile testing revealed that both PS and PPOA in isolation possessed comparable toughness when tested to failure [1]. However, the blend containing 17 wt% PS in a PPOA matrix exhibited a toughness more than 10 times that of either pure PS or pure PPOA [1]. This synergistic toughening effect is attributed to the formation of a co-continuous phase structure during polymerization. While the pure PPOA is described as 'soft and rubbery at 20°C,' this blend data highlights the ability of PHEA-based networks to achieve remarkable toughness enhancements when properly formulated, a property not commonly observed with more rigid or highly crosslinked acrylic networks.

Polymer Blends Mechanical Properties Toughness Phase Separation

Glass Transition Temperature (Tg) and Flexibility: PHEA (Tg 5–7°C) vs. Benzyl Acrylate (Tg ~6°C) and 2-Phenoxyethyl Methacrylate (Tg ~30°C)

The glass transition temperature (Tg) of a homopolymer is a direct indicator of its flexibility and low-temperature performance. The homopolymer of 2-Phenoxyethyl Acrylate exhibits a Tg of approximately 5–7°C [1], classifying it as a soft, rubbery material at room temperature. This is crucial for applications requiring flexibility and low internal stress, such as in flexible coatings and adhesives. In contrast, its methacrylate analog, 2-Phenoxyethyl Methacrylate, has a significantly higher Tg of approximately 30°C, making its homopolymer much stiffer . While Benzyl Acrylate has a similar Tg (~6°C) to PHEA, it lacks the ether linkage, which can impact adhesion and hydrophobicity . The low Tg of PHEA homopolymer translates directly to enhanced flexibility, impact resistance, and substrate conformability in cured formulations.

Polymer Physics Glass Transition Flexibility Adhesion

High-Value Application Scenarios for 2-Phenoxyethyl Acrylate Based on Verified Performance Differentiation


High-Refractive Index UV-Curable Coatings and Inks for Consumer Electronics

2-Phenoxyethyl Acrylate's refractive index of 1.516, which is significantly higher than that of common alkyl acrylate diluents like butyl acrylate (RI 1.419), makes it a preferred choice for formulating high-gloss, optically clear coatings for smartphone screens, display panels, and high-end packaging [1]. Its use enables formulators to achieve desired optical properties without the cost and complexity of synthesizing high-RI specialty oligomers, thereby optimizing both performance and raw material economics.

Flexible, Low-Shrinkage Adhesives and Encapsulants for Electronic Components

The low Tg (5–7°C) of PHEA homopolymer and its monofunctional nature directly contribute to low shrinkage and reduced internal stress in UV-curable adhesives and encapsulants [2]. This is critical for bonding and protecting delicate electronic components, flexible printed circuits, and optical sensors, where stress-induced warpage or cracking can lead to device failure. Its balanced reactivity ensures complete cure without excessive exotherm, further protecting sensitive substrates.

Hydrophobic Matrix Monomer for Advanced Biomaterials (e.g., Intraocular Lenses)

Research on intraocular lens (IOL) materials has validated that copolymerization of 2-Phenoxyethyl Acrylate with long-chain alkyl acrylates significantly reduces glistening compared to short-chain alkyl acrylates [3]. The aromatic phenoxy group of PHEA provides a hydrophobic foundation that minimizes water uptake and prevents microvacuole formation, a critical requirement for long-term optical clarity and biocompatibility in implantable ophthalmic devices.

Toughened Polymer Blends for Impact-Resistant Structural Materials

Studies on poly(2-phenoxyethyl acrylate)/polystyrene blends have demonstrated a synergistic toughening effect, where a blend with just 17 wt% PS exhibits toughness over 10 times that of either pure component [4]. This phenomenon opens avenues for engineering damage-tolerant, high-impact materials for automotive parts, durable consumer goods, and protective coatings where traditional brittle acrylics would be unsuitable.

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